molecular formula C9H14F2O2 B1424331 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1389315-01-8

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No. B1424331
M. Wt: 192.2 g/mol
InChI Key: YBAXHQHIEFEKIF-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H14F2O2 . It is used as a building block in the synthesis of other complex molecules .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid is represented by the InChI code: 1S/C9H14F2O2/c1-2-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13) . This indicates the presence of a cyclohexane ring with two fluorine atoms at the 4th carbon, an ethyl group at the 1st carbon, and a carboxylic acid group also at the 1st carbon.


Physical And Chemical Properties Analysis

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid is a powder at room temperature . Its molecular weight is 192.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources retrieved.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Ethyl cyclohexene-1-carboxylate, a compound related to 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, is used in synthesizing fluoren-9-ones, indicating the potential of similar compounds in complex organic syntheses (Ramana & Potnis, 1993).
  • Derivatives of cyclohexane-1-carboxylic acid, such as Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, have been synthesized, showcasing the versatility of cyclohexane-1-carboxylate derivatives in organic chemistry (Kurbanova et al., 2019).

Agricultural and Plant Science

  • 1-Aminocyclopropane-1-carboxylic acid, a structurally similar compound, is a precursor in ethylene biosynthesis in plants. This highlights the relevance of cyclohexane-1-carboxylic acid derivatives in plant hormonal pathways and agricultural research (Hoffman et al., 1982).
  • Studies on 1-Aminocyclopropane 1-carboxylic acid have shown its emerging role as an ethylene-independent growth regulator in plants, which could be relevant for understanding the biological activity of related compounds (Polko & Kieber, 2019).

Material Science

  • Cyclohexane derivatives, similar in structure to 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, are used in the synthesis of materials with specific properties like mesomorphic derivatives and functionalized cyclohexene skeletons, indicating potential applications in material science (Bezborodov & Lapanik, 1992).

Biochemistry and Enzymology

  • Studies on the enzymatic conversion of compounds similar to 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, like 1-aminocyclopropanecarboxylic acid, provide insights into the specificity and mechanisms of key enzymes in biosynthesis, which could be applicable to understanding similar reactions in related compounds (Hoffman et al., 1982).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-ethyl-4,4-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-2-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAXHQHIEFEKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230962
Record name Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

CAS RN

1389315-01-8
Record name Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389315-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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